molecular formula C8H16ClNO3 B1277149 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride CAS No. 1052522-32-3

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Cat. No. B1277149
CAS RN: 1052522-32-3
M. Wt: 209.67 g/mol
InChI Key: BRXVHGVQSOVEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives, which are structurally related to the compound . Morpholine derivatives are known for their potential pharmacological activities, including antidepressive and cerebral-activating properties, as well as antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, including bromination, amination, cyclization, reduction, and acidification. For instance, the synthesis of indeloxazine hydrochloride, a compound with a morpholine moiety, was achieved by employing preferential crystallization and a catalytic amount of base in methanol . Another example is the synthesis of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which involved N-alkylation followed by trichloroacetylation and hydrolysis, yielding an 88% overall yield . These methods highlight the complexity and efficiency of synthesizing morpholine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized morpholine derivatives were confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). For example, the structure of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol hydrochloride was confirmed by IR, 1H NMR, and MS spectra . The morpholine unit often adopts a chair conformation, which is a stable structure for cyclic amines .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, including nucleophilic addition of Grignard reagents to amino ketones, which leads to the formation of tertiary aminoalkanols that can be converted into hydrochlorides . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The presence of the morpholine ring contributes to the basicity and nucleophilicity of these compounds. The hydrochloride salts of these derivatives typically exhibit good solubility in water and polar solvents, which is advantageous for pharmaceutical applications .

Scientific Research Applications

Synthesis and Characterization

  • 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is an intermediate for synthesizing biologically active heterocyclic compounds. Its structure, involving a morpholine ring and a hydrochloric acid salt, stabilizes through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
  • It has been used in synthesizing various morpholine derivatives, showcasing the compound's versatility in creating different chemical structures (Hu Ai-xi, 2005).

Biological and Pharmaceutical Applications

  • The compound has potential applications in synthesizing antidepressants, as some derivatives show significant antidepressive activity in preliminary studies (Tao Yuan, 2012).
  • It is involved in synthesizing antimicrobial agents. Some morpholine derivatives synthesized using this compound have demonstrated antibacterial and antifungal effects, which are significant in the medical field (Isakhanyan et al., 2014).
  • It has been used in the synthesis of compounds with antihypoxic effects, indicating its role in creating drugs that could potentially treat conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

Chemical and Industrial Applications

  • The compound serves as a key intermediate in the synthesis of complex chemical structures, demonstrating its utility in diverse synthetic pathways (Zhao et al., 2009).
  • It is involved in the synthesis of serotonin reuptake inhibitors, indicating its significance in developing psychiatric medication (Noguchi et al., 2000).

properties

IUPAC Name

2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXVHGVQSOVEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.